molecular formula C20H19N5 B10806590 N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine

N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine

Cat. No.: B10806590
M. Wt: 329.4 g/mol
InChI Key: VFPBTPWEVUIFSE-UHFFFAOYSA-N
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Description

N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine is a synthetic organic compound that features a quinazoline core structure substituted with an imidazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or formic acid.

    Substitution with Imidazole Moiety: The imidazole moiety is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Potassium carbonate, dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction of the quinazoline core can yield dihydroquinazoline derivatives .

Scientific Research Applications

N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways that promote cell proliferation and survival. This makes it a potential candidate for cancer therapy .

Comparison with Similar Compounds

Similar Compounds

    N-(3-imidazol-1-ylpropyl)-1,8-naphthalimide: Known for its fluorescence properties and DNA binding ability.

    N-(3-imidazol-1-ylpropyl)-1,3,5-triazine: Used in the development of herbicides and other agrochemicals.

Uniqueness

N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine is unique due to its specific quinazoline core structure, which imparts distinct biological activities compared to other imidazole-containing compounds.

Properties

Molecular Formula

C20H19N5

Molecular Weight

329.4 g/mol

IUPAC Name

N-(3-imidazol-1-ylpropyl)-2-phenylquinazolin-4-amine

InChI

InChI=1S/C20H19N5/c1-2-7-16(8-3-1)19-23-18-10-5-4-9-17(18)20(24-19)22-11-6-13-25-14-12-21-15-25/h1-5,7-10,12,14-15H,6,11,13H2,(H,22,23,24)

InChI Key

VFPBTPWEVUIFSE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=N2)NCCCN4C=CN=C4

Origin of Product

United States

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